molecular formula C14H9Cl2N3O2S B2816548 3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide CAS No. 743444-94-2

3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2816548
CAS No.: 743444-94-2
M. Wt: 354.21
InChI Key: CYQYBNIDZIOQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (CAS: 863669-03-8) is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a 3-chloro group and linked to a 3-chloroquinoxalin-2-yl moiety. Quinoxaline is a nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c15-9-4-3-5-10(8-9)22(20,21)19-14-13(16)17-11-6-1-2-7-12(11)18-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQYBNIDZIOQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties:
Research indicates that compounds similar to 3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide exhibit notable antimicrobial activity. These compounds have been studied for their ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide group can enhance antibacterial efficacy .

Anticancer Activity:
Quinoxaline derivatives, including this compound, have shown promising results in cancer research. For instance, certain derivatives have demonstrated significant growth inhibition against various cancer cell lines, including liver carcinoma (HEPG2) and colorectal cancer (HCT-116). The IC50 values for these compounds indicate their potential as anticancer agents .

Enzyme Inhibition:
The compound acts as an inhibitor of specific enzymes involved in disease processes. For example, it has been investigated for its ability to inhibit sPLA2 (secreted phospholipase A2), which plays a role in inflammation and cancer progression. By binding to the enzyme's active site, the compound can effectively block its activity, leading to therapeutic effects .

Chemical Synthesis

Synthetic Routes:
The synthesis of this compound typically involves the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride in the presence of a base like triethylamine. This multi-step process can be optimized for yield and purity through controlled reaction conditions .

Industrial Production:
For large-scale production, automated reactors and continuous flow systems are employed to enhance efficiency while maintaining product quality. The optimization of temperature, pressure, and reaction time is crucial for achieving high yields.

Case Studies

Study Objective Findings
Antimicrobial Activity Study Evaluate antibacterial propertiesShowed significant inhibition against E. coli and S. aureus with varying efficacy based on structural modifications .
Anticancer Evaluation Assess growth inhibition in cancer cell linesDemonstrated IC50 values indicating effective growth inhibition in HEPG2 and HCT-116 cells .
Enzyme Inhibition Research Investigate sPLA2 inhibitionConfirmed that the compound effectively inhibits sPLA2 activity, suggesting potential anti-inflammatory applications .

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinoxaline Sulfonamides

n-(3-Chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide (CAS: 863669-03-8)
  • Structural Differences : The benzene ring bears a trifluoromethyl (-CF₃) group at the 3-position instead of a chloro substituent.
  • Properties : The -CF₃ group increases electronegativity and may improve metabolic stability compared to chloro .
  • Applications : Lab-use only (discontinued), suggesting specialized research applications .
4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide (CAS: 372087-80-4)
  • Structural Differences: The quinoxaline is substituted with a dihydrobenzodioxin-amino group, and the benzenesulfonamide has a 4-chloro substituent.

Heterocyclic Sulfonamides with Varied Cores

3-(7-Chloro-2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide
  • Structural Differences: Features a quinazolinone core (4-oxoquinazoline) with a mercapto (-SH) group instead of quinoxaline.
  • Properties : The thiol group increases reactivity, enabling disulfide bond formation or metal coordination. Reported to exhibit "strong inhibition," though the target is unspecified .
3-Chloro-N-(3-methylphenyl)benzamide
  • Structural Differences: Replaces the sulfonamide group with an amide and lacks the quinoxaline moiety.
  • Crystallography : Exhibits a syn conformation between the N–H bond and the ortho-chloro group, a feature that may influence intermolecular interactions in the target compound .

Amino-Substituted Benzenesulfonamides

3-Amino-N-(3-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS: 328028-38-2)
  • Structural Differences: Incorporates amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring.

Molecular Weight and Lipophilicity

Compound Molecular Weight Key Substituents LogP* (Predicted)
Target Compound 387.76 3-Cl (benzene), 3-Cl (quinoxaline) ~3.5
n-(3-Chloroquinoxalin-2-yl)-3-CF₃ 387.76 3-CF₃ (benzene) ~4.2
4-Chloro-N-[benzodioxin-aminoquinoxaline] 468.91 4-Cl (benzene), benzodioxin ~2.8

*LogP estimated using fragment-based methods.

Biological Activity

3-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a chloroquinoxaline moiety linked to a benzenesulfonamide group. The synthesis typically involves the reaction of chlorinated quinoxaline derivatives with sulfonamide precursors, allowing for the introduction of various substituents that can enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with protein targets. The mechanism involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of enzymes, blocking their function. This action can disrupt various biochemical pathways, potentially leading to therapeutic effects such as anti-cancer or antimicrobial activities .
  • Cell Cycle Disruption : In cancer studies, compounds similar to this compound have been shown to induce cell cycle arrest, particularly at the G2/M phase, which is critical for preventing cancer cell proliferation .

Anticancer Activity

Several studies have evaluated the anticancer properties of quinoxaline derivatives, including this compound. Notably:

  • In Vitro Studies : The compound has demonstrated significant growth inhibition against various cancer cell lines, including HepG2 (liver carcinoma) and HCT116 (colon carcinoma). For instance, related quinoxaline compounds have shown IC50 values indicating potent anticancer effects .
CompoundCell LineIC50 (µM)
This compoundHepG2TBD
Quinoxaline derivative AHCT1167.8
Quinoxaline derivative BMCF-7TBD

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. They have been investigated for their efficacy against various pathogens, suggesting potential applications in treating infections .

Case Studies

  • Anticancer Efficacy : A study synthesized a series of quinoxaline derivatives, including the target compound. These derivatives were evaluated against HepG2 and HCT116 cell lines, revealing promising anticancer activity with some compounds achieving over 50% growth inhibition .
  • HIV Replication Inhibition : Another study highlighted the role of quinoxaline derivatives in inhibiting HIV replication. The compound was effective against HIV-1 strains expressing different alleles, showcasing its potential as an antiviral agent .

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of chloro and sulfonamide substituents. For example, aromatic proton signals in the 7.0–8.5 ppm range validate quinoxaline ring substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 368.00) and detects isotopic patterns from chlorine atoms .
    Advanced Purity Analysis :
  • HPLC with Diode Array Detection : Quantifies impurities (<0.5%) and ensures batch consistency.
  • X-ray Crystallography : Resolves ambiguous stereochemistry using SHELX software for refinement .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Q. Advanced SAR Methodology :

  • Functional Group Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzene ring enhances enzyme inhibition (e.g., carbonic anhydrase IX IC50_{50} = 10.93–25.06 nM) .
  • Scaffold Hybridization : Merging quinoxaline with pyrimidine (e.g., ) improves selectivity for cancer-associated enzymes.
  • Computational Docking : Tools like AutoDock predict binding affinities by analyzing interactions (e.g., hydrogen bonding with His94 in CA IX) .

How should researchers resolve contradictory bioactivity data across studies?

Q. Methodological Approach :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native CA IX) and buffer conditions (pH 7.4 vs. tumor microenvironment pH 6.5) .
  • Off-Target Profiling : Use kinome-wide screens to identify cross-reactivity with unrelated kinases or receptors.
  • Data Reprodubility : Validate findings across multiple cell lines (e.g., HT-29 vs. MCF-7) and in vivo models .

What crystallographic strategies are recommended for elucidating the compound’s binding mode?

Q. Advanced Techniques :

  • Co-crystallization : Soak the compound with target proteins (e.g., CA IX) in crystallization buffers containing PEG 3350 or ammonium sulfate.
  • SHELX Refinement : Utilize SHELXL for high-resolution (<1.8 Å) structure determination, focusing on halogen-bonding interactions between chlorine atoms and protein residues .

What mechanisms underlie its inhibitory activity against carbonic anhydrase IX?

Q. Mechanistic Insights :

  • Zinc-Binding Motif : The sulfonamide group coordinates with the active-site zinc ion, disrupting catalytic hydration of CO2_2.
  • Selectivity Drivers : Hydrophobic interactions between the quinoxaline ring and CA IX’s hydrophobic pocket reduce affinity for off-target isoforms (e.g., CA II) .

How does the compound’s stability under physiological conditions impact experimental design?

Q. Stability Assessment :

  • pH-Dependent Degradation : Monitor hydrolysis of the sulfonamide bond in simulated gastric fluid (pH 1.2) vs. blood (pH 7.4) using LC-MS.
  • Metabolic Profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .

What computational tools are effective for predicting pharmacokinetic properties?

Q. Advanced Modeling :

  • ADMET Prediction : SwissADME estimates bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB < -1).
  • Molecular Dynamics (MD) : Simulations in GROMACS assess binding mode stability over 100 ns trajectories .

How can researchers identify and mitigate byproduct formation during synthesis?

Q. Byproduct Analysis :

  • LC-MS/MS : Detect chlorinated dimers or sulfone derivatives arising from over-oxidation.
  • Reaction Quenching : Rapid cooling and extraction into ethyl acetate minimize side reactions .

What strategies enhance target selectivity in complex biological systems?

Q. Advanced Selectivity Engineering :

  • Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to map off-target interactions.
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, activated selectively in hypoxic tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.